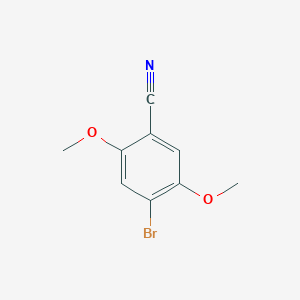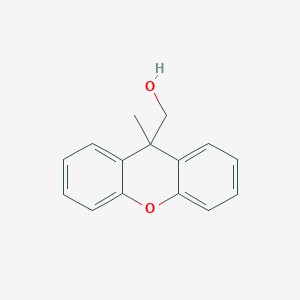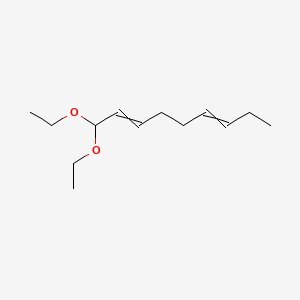
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two ethoxy groups attached to a nonadiene backbone, with double bonds at the 2nd and 6th positions in the E and Z configurations, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of acetylenic bromides and tetrahydropyranyl ethers, followed by stereoselective hydrogenation and oxidation . The reaction conditions often require the presence of catalysts such as Lindlar catalyst for semi-reduction and silver oxide for oxidation.
Industrial Production Methods: Industrial production of (2E,6Z)-1,1-Diethoxynona-2,6-diene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2E,6Z)-1,1-Diethoxynona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Silver oxide, potassium permanganate.
Reduction: Hydrogen gas with Lindlar catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of nonadienal or nonadienoic acid.
Reduction: Formation of 1,1-diethoxynonane.
Substitution: Formation of various substituted nonadienes depending on the reagents used.
Aplicaciones Científicas De Investigación
(2E,6Z)-1,1-Diethoxynona-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E,6Z)-1,1-Diethoxynona-2,6-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- (2E,6E)-1,1-Diethoxynona-2,6-diene
- (2Z,6Z)-1,1-Diethoxynona-2,6-diene
- (2E,6Z)-1,1-Diethoxynona-2,6-diene
Comparison: (2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its specific E and Z configurations at the 2nd and 6th positions, respectively. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .
Propiedades
Número CAS |
106950-34-9 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Clave InChI |
GCIRJCKOUVCUBZ-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C/CC/C=C/C(OCC)OCC |
SMILES canónico |
CCC=CCCC=CC(OCC)OCC |
Densidad |
0.860-0.868 |
Descripción física |
colourless oily liquid with a fresh, green, cucumber odour |
Solubilidad |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)


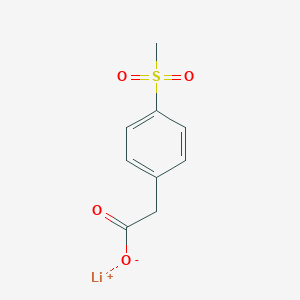


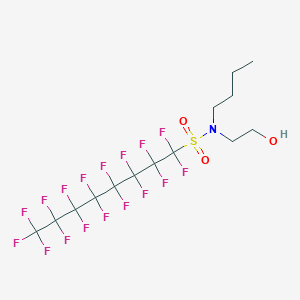
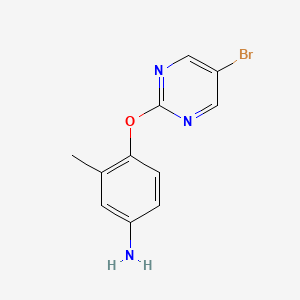
![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
